molecular formula C20H23NO4 B2581043 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324954-84-8

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2581043
CAS RN: 1324954-84-8
M. Wt: 341.407
InChI Key: QNQHWQXMPBBZIP-UHFFFAOYSA-N
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Description

“2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is stored at room temperature and appears as a solid .


Physical And Chemical Properties Analysis

The compound “this compound” appears as a solid and is stored at room temperature . It has a molecular weight of 221.26 .

Scientific Research Applications

Synthetic Methodologies and Structural Characterization

Researchers have developed synthetic methodologies for compounds related to "2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate." For instance, the triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates demonstrates the versatility of related compounds in organic synthesis (Yavari, Aghazadeh, & Tafazzoli, 2002). Additionally, the study on the synthesis and crystal structure of a depside derivative, "2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate," showcases the structural characterization of compounds within this chemical framework (Lv et al., 2009).

Applications in Antimicrobial and Antitumor Activities

Research has also been directed towards evaluating the antimicrobial and antitumor potential of compounds structurally related to "this compound." For example, the synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the potential of these compounds in addressing bacterial and fungal infections (Wardkhan, Youssef, Hamed, & Ouf, 2008). Furthermore, the synthesis, crystal structure, and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate provide insights into the potential anticancer properties of related chemical entities (Liu et al., 2018).

Molecular Mechanisms and Structural Insights

Structural and activity relationship studies, such as those on the compound "ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4h-chromene-3-carboxylate (SHA 14-1)" and its analogues, offer molecular insights into the mechanisms underlying their biological activities. These studies contribute to our understanding of how structural modifications can influence the therapeutic potential of these compounds, especially in overcoming drug resistance in cancer treatment (Das et al., 2009).

Mechanism of Action

Target of Action

The primary target of 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of This compound Given the potential biological activities of similar compounds , it is likely that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-19(23)25-13-18(22)21-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQHWQXMPBBZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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